REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]([N+:11]([O-])=O)=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.[Cl-].[NH4+]>[Fe].CO.O>[CH3:1][C:2]1[C:10]([NH2:11])=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(OCO2)C=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
51.2 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
54 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
60W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
60W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
CO.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Fe was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on an SCX cartridge (cHex/EtOAc 9:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(OCO2)C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |